5-Iodouridine
Description
Significance in Biomedical Research
The significance of 5-iodouridine (B31010) in biomedical research stems primarily from its ability to be incorporated into nucleic acids and its resulting effects on cellular processes. This incorporation can interfere with nucleic acid metabolism, making it a valuable tool for studying DNA and RNA synthesis and function. fishersci.cafishersci.no The presence of the iodine atom also allows for specific chemical modifications and labeling strategies, further enhancing its research utility. fishersci.cafishersci.seciteab.comuni.lu Its applications span across different research disciplines, including the study of viral infections, cancer biology, and the investigation of nucleic acid-protein interactions. fishersci.cawikipedia.orgfishersci.nonih.govguidetopharmacology.orgmetabolomicsworkbench.org
Overview of Research Trajectories
Research involving this compound has pursued several key trajectories, driven by its properties as a nucleoside analog. These include its investigation as a potential antiviral and anticancer agent, its use in labeling and structural studies of nucleic acids and their complexes, and its role in the synthesis of other modified nucleosides and nucleotides.
Antiviral Research: this compound and its derivatives, such as 5-iodo-2'-deoxyuridine, have been investigated for their antiviral properties. These compounds can inhibit viral replication by interfering with viral DNA synthesis. wikipedia.orgsigmaaldrich.comwikipedia.org Studies have explored their efficacy against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV), as well as RNA viruses. fishersci.nofishersci.canih.govnih.gov Research findings indicate the potential of this compound analogs as lead compounds in the development of antiviral therapies. fishersci.no
Anticancer Research: The ability of this compound and its analogs to interfere with DNA replication in rapidly dividing cells has led to their exploration in cancer research. wikipedia.orgresearchgate.net They have been studied for their potential as chemotherapeutic agents and as radiosensitizers, enhancing the effect of radiation therapy on cancer cells. wikipedia.orgsigmaaldrich.comnih.govnewdrugapprovals.orgnih.govmpg.de Research has demonstrated the incorporation of the iodouracil (B1258811) moiety into the DNA of tumor tissue. citeab.comnih.gov
Nucleic Acid Structure and Interaction Studies: this compound is a valuable tool for studying the structure and interactions of nucleic acids and proteins. The iodine atom can serve as a heavy atom for crystallographic studies of RNA. sigmaaldrich.com Furthermore, this compound-labeled nucleic acids can be used in photocrosslinking experiments to identify and analyze nucleic acid-protein interactions. nih.govguidetopharmacology.orgmetabolomicsworkbench.orgthermofisher.com The incorporation of this compound triphosphate into RNA allows for post-transcriptional labeling using click chemistry or Suzuki-Miyaura cross-coupling, enabling the attachment of various probes for studying RNA dynamics, localization, and interactions. fishersci.seciteab.comnih.govnih.govnih.gov
Synthesis of Modified Nucleotides: this compound serves as a precursor for the synthesis of a variety of other modified nucleosides and nucleotides. fishersci.no Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, have been employed to introduce different functionalities at the 5-position of the uracil (B121893) ring, expanding the chemical space of nucleoside analogs for research purposes. nih.govnih.govnih.govnih.gov
Biochemical Assays: this compound is utilized in various biochemical assays to investigate aspects of nucleic acid metabolism and cellular processes. fishersci.no Its incorporation into DNA or RNA can be used to measure synthesis rates or track nucleic acid fate.
Table 1 summarizes some key research areas involving this compound and its related compounds.
| Research Area | Key Applications | Relevant Compounds |
| Antiviral Research | Inhibition of viral replication, development of antiviral therapies. | This compound, 5-Iodo-2'-deoxyuridine, 2',3'-Dideoxy-5-iodouridine |
| Anticancer Research | Interference with DNA replication in cancer cells, radiosensitization. | This compound, 5-Iodo-2'-deoxyuridine |
| Nucleic Acid Structure & Interaction Studies | Heavy atom labeling for crystallography, photocrosslinking, post-transcriptional labeling for probes and tags. | This compound, this compound triphosphate, 5-Iodo-2'-deoxyuridine, 5-Iodocytidine |
| Synthesis of Modified Nucleotides | Precursor for generating diverse nucleoside analogs with altered properties. | This compound |
| Biochemical Assays | Studying nucleic acid metabolism, cell proliferation. | This compound, 5-Iodo-2'-deoxyuridine |
Table 2 presents examples of research findings related to the incorporation of iodinated nucleosides into nucleic acids.
| Research Finding | Nucleic Acid Type | Incorporated Compound | Context | Source |
| Efficient incorporation into RNA oligonucleotides by T7 RNA polymerase. fishersci.se | RNA | This compound triphosphate (IUTP) | Post-transcriptional RNA labeling via Suzuki-Miyaura cross-coupling. | fishersci.seciteab.com |
| Incorporation of the iodouracil moiety into the DNA of tumor and intestine. citeab.comnih.gov | DNA | 5-Iododeoxyuridine-I131 (radiolabeled) | Studying disposition and incorporation in tumor-bearing rats and mice. | citeab.comnih.gov |
| Photochemical cross-linking observed when incorporated at the penultimate 3′-overhang position of siRNA. metabolomicsworkbench.org | RNA (siRNA) | This compound | Investigating siRNA-protein complexes (specifically with AaAgo protein). | metabolomicsworkbench.org |
| Higher radiosensitization compared to brominated oligonucleotides when incorporated into single-stranded DNA. newdrugapprovals.org | DNA | This compound (as part of trinucleotides) | Studying radiation-induced damage mechanisms. | newdrugapprovals.org |
| Incorporation into cellular DNA in animal models. newdrugapprovals.org | DNA | 5-Iodo-2'-deoxyuridine (5-IdU) | Investigating radiosensitization in vivo. | newdrugapprovals.org |
| Used in the construction of DNA oligomers to enable structural studies and photoactivated cross-linking. fishersci.ca | DNA | 5-Iodo-2'-deoxycytidine | Research tool for structural studies and cross-linking. | fishersci.ca |
| Incorporation into viral DNA replication, blocking base pairing due to the iodine atom. wikipedia.orgnewdrugapprovals.org | Viral DNA | 5-Iodo-2'-deoxyuridine (Idoxuridine) | Mechanism of antiviral action. | wikipedia.orgnewdrugapprovals.org |
The diverse applications and ongoing research trajectories highlight the continued importance of this compound as a versatile nucleoside analog in advancing our understanding of biological processes and exploring potential therapeutic avenues.
Structure
3D Structure
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLVDIXBGWPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907478 | |
| Record name | 4-Hydroxy-5-iodo-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-99-3, 3052-06-0 | |
| Record name | 5-Iodouridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC82221 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-5-iodo-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Chemical Modifications
Direct Halogenation Approaches
Direct iodination is a fundamental method for synthesizing 5-iodouridine (B31010). This typically involves treating uridine (B1682114) with an iodinating agent. One reported method involves the reaction of uridine with iodine monochloride in anhydrous methanol (B129727) at an elevated temperature (50°C) for several hours, followed by cooling and filtration to obtain the product patsnap.com. Another approach for the direct iodination of pyrimidine (B1678525) derivatives, including uridine, utilizes solid iodine and silver nitrate (B79036) as an electrophilic iodinating reagent under solvent-free conditions via mechanical grinding. This method offers advantages such as relatively short reaction times (20–30 min) and high yields (70–98%) mdpi.comresearchgate.net. Studies have shown that this method can yield this compound (5I-rU) in 83% yield and 5-iodo-2′-deoxyuridine (5I-dU) in 86% yield mdpi.com.
Palladium-Catalyzed Coupling Reactions
This compound is a crucial starting material for various palladium-catalyzed cross-coupling reactions at the C5 position of the uracil (B121893) base. These reactions allow for the introduction of diverse functional groups, leading to a wide array of modified nucleosides with altered properties mostwiedzy.plresearchgate.net.
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (such as this compound) with an alkene. This reaction has been applied to this compound to synthesize 5-alkenyluridine derivatives. For instance, the reaction of this compound with esters of acrylic acid under palladium catalysis has been used to generate (E)-5-(2-carboxyvinyl)uridine esters tandfonline.com. Palladium-catalyzed Heck couplings between this compound and alkenes have been successfully carried out in aqueous media under phosphine-free conditions using triethylamine (B128534) as a base, yielding products in high yields researchgate.net. Research has also explored the Heck coupling of 5-iodo-2'-deoxyuridine with acrylate (B77674) derivatives using ligand-free conditions and microwave assistance in pure water researchgate.net. The Heck coupling of this compound-5′-triphosphates with allylamine (B125299) has been reported as a highly stereoselective method for synthesizing (E)-5-aminoallyl-uridine-5′-triphosphate researchgate.net.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (like this compound) and an organoborane (such as a boronic acid or ester). This reaction is valuable for introducing aryl and heteroaryl groups at the C5 position of uridine. A solid-supported this compound derivative has been shown to undergo Suzuki-Miyaura cross-coupling reactions with various aryl/heteroarylboronic acids under microwave-assisted, ligand-free conditions, yielding 5-aryl/heteroaryl uridine derivatives griffith.edu.auresearchgate.net. This method utilized Pd(dppf)Cl2·CH2Cl2 as the catalyst and K3PO4 as the base in a tert-BuOH/toluene/water solvent system griffith.edu.au. The Suzuki-Miyaura coupling has also been employed for the post-transcriptional labeling of RNA transcripts containing incorporated this compound, allowing the attachment of functional probes under mild conditions (37°C and pH 8.5) trilinkbiotech.comnih.govnih.govoup.com.
The Sonogashira coupling is a palladium-catalyzed reaction between an aryl or vinyl halide (such as this compound) and a terminal alkyne. This reaction is particularly useful for introducing alkynyl chains at the C5 position. The Sonogashira coupling of this compound triphosphates with propargylamine (B41283) has been developed as an efficient and highly chemoselective method for synthesizing 5-aminopropargyl-uridine triphosphates tandfonline.comresearchgate.net. This reaction is compatible with the triphosphate moiety and allows for gram-scale synthesis tandfonline.com.
Suzuki-Miyaura Cross-Coupling Reactions
Solid-Phase Synthesis Strategies
Solid-phase synthesis offers advantages in the preparation of modified oligonucleotides containing this compound. In this approach, the nucleoside is typically attached to a solid support, allowing for easier purification of intermediates and products. For incorporating this compound into RNA oligonucleotides via solid-phase synthesis, an IU-modified phosphoramidite (B1245037) reagent can be used trilinkbiotech.comglenresearch.com. Solid-phase synthesis of RNA requires protection of the 2'-OH group of the ribose sugar, commonly with tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM) groups, while the 5'-OH is often protected with a dimethoxytrityl (DMT) group iiserpune.ac.in. A solid-supported this compound derivative anchored to a resin through an acetal (B89532) linkage has been used in solid-phase Suzuki-Miyaura coupling reactions griffith.edu.au.
Derivatization for Functional Probes
The iodine atom at the C5 position of uridine serves as a handle for derivatization, enabling the creation of functional probes. These probes are valuable tools in molecular biology and biochemistry for studying nucleic acid structure, dynamics, and interactions. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, are widely used for attaching various functional tags, such as fluorescent dyes, biotin, or other reporter molecules, to this compound-modified nucleic acids ontosight.aitrilinkbiotech.comnih.govnih.govoup.comnih.gov. For example, post-transcriptional Suzuki-Miyaura coupling of this compound-labeled RNA transcripts with boronic acid or ester substrates allows the introduction of fluorogenic environment-sensitive nucleosides and affinity tags trilinkbiotech.comnih.govnih.govoup.com. This derivatization strategy is crucial for applications like in situ hybridization, RNA imaging, and pull-down assays ontosight.ainih.gov.
Synthesis of Modified Oligonucleotides Incorporating this compound
The synthesis of oligonucleotides containing this compound involves preparing the necessary phosphoramidite monomer and then utilizing standard solid-phase synthesis protocols. The iodine atom at the C5 position of the uracil base provides a handle for various post-synthetic modifications, including cross-linking and further functionalization via palladium-catalyzed coupling reactions. glenresearch.comacs.org
The general strategy for synthesizing nucleoside phosphoramidites, including those of modified nucleosides like this compound, involves protecting the hydroxyl groups (at the 5' and potentially 2' positions) and the exocyclic amines (if present on other bases) of the nucleoside, followed by phosphitylation of the 3'-hydroxyl group to form the phosphoramidite. researchgate.netiiserpune.ac.in
For this compound, the synthesis of the phosphoramidite typically involves protecting the 5'-hydroxyl group with an acid-labile group like 4,4'-dimethoxytrityl (DMT) and, for RNA synthesis, protecting the 2'-hydroxyl group with a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM). researchgate.netiiserpune.ac.inhorizondiscovery.com The 3'-hydroxyl group is then converted into a phosphoramidite, commonly using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. researchgate.netsigmaaldrich.comnih.gov
The resulting 5'-O-DMT-protected, 2'-O-silyl-protected (for RNA), this compound-3'-O-phosphoramidite is then used in automated solid-phase oligonucleotide synthesis. The synthesis proceeds in a 3' to 5' direction, where each phosphoramidite is coupled to the free 5'-hydroxyl group of the growing chain on the solid support. iiserpune.ac.inhorizondiscovery.com After coupling, the phosphite (B83602) linkage is oxidized, and the 5'-DMT group is removed to allow for the addition of the next nucleotide. iiserpune.ac.inhorizondiscovery.com
RNA Oligonucleotide Modifications
The synthesis of RNA oligonucleotides incorporating this compound follows the general phosphoramidite-based solid-phase synthesis approach, with the crucial need for 2'-hydroxyl protection. iiserpune.ac.inhorizondiscovery.com this compound phosphoramidites specifically designed for RNA synthesis feature a protected 2'-OH group, such as with TBDMS or ACE (2'-O-bis(acetoxyethoxy)methyl) groups, which are stable during the synthesis cycles but can be removed during the final deprotection steps. iiserpune.ac.inhorizondiscovery.com
The incorporation of this compound into RNA can be achieved site-specifically during chemical synthesis using the corresponding phosphoramidite. researchgate.netnih.gov Alternatively, this compound triphosphate (IUTP) can be incorporated into RNA transcripts by in vitro transcription using enzymes like T7 RNA polymerase. oup.comresearchgate.net This enzymatic method allows for the introduction of this compound at one or multiple sites within the RNA sequence. oup.com
Research findings indicate that this compound-modified monomers can be incorporated into RNA oligomers with high coupling yields, often exceeding 98%. researchgate.netnih.gov This efficiency is crucial for synthesizing full-length RNA sequences with site-specific modifications.
| RNA Synthesis Method | This compound Form Used | Incorporation Specificity | Typical Coupling Efficiency (Chemical Synthesis) | Notes |
| Chemical Synthesis | Phosphoramidite | Site-specific | >98% researchgate.netnih.gov | Requires 2'-OH protection iiserpune.ac.inhorizondiscovery.com |
| Enzymatic Transcription | Triphosphate (IUTP) | Site-specific or multiple | Efficient oup.com | Utilizes RNA polymerase oup.comresearchgate.net |
The iodine atom in this compound-modified RNA can serve as a heavy atom for X-ray crystallography studies, aiding in structure determination. nih.gov Furthermore, the iodine can be utilized for post-synthetic functionalization via cross-coupling reactions, allowing for the introduction of various labels or probes onto the RNA molecule. acs.orgoup.com
DNA Oligonucleotide Modifications
The synthesis of DNA oligonucleotides incorporating this compound (specifically, 5-iodo-2'-deoxyuridine) also utilizes the phosphoramidite approach. The key difference compared to RNA synthesis is the absence of the 2'-hydroxyl group, simplifying the protection strategy. The phosphoramidite building block for incorporating 5-iodo-2'-deoxyuridine typically has a 5'-O-DMT protection and a 3'-O-phosphoramidite group.
5-Iodo-2'-deoxyuridine phosphoramidites are compatible with standard automated DNA synthesis protocols. glenresearch.com The incorporation of 5-iodo-2'-deoxyuridine into DNA can be achieved with high coupling yields, similar to those observed in RNA synthesis. nih.gov
The presence of 5-iodo-2'-deoxyuridine in DNA oligonucleotides can be exploited for various applications. It can serve as a photo-cross-linking agent to study protein-DNA interactions. glenresearch.com The iodine atom can also be a handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, to attach fluorescent dyes, haptens, or other functional groups to the DNA. nih.govtandfonline.com
Research has shown that 5-iodo-2'-deoxyuridine can be incorporated into DNA oligonucleotides and the resulting modified DNA can be used in template-directed ligation reactions. nih.gov The 5'-iodide can be stable under standard deprotection conditions used in DNA synthesis. nih.gov
| DNA Synthesis Method | This compound Form Used | Incorporation Specificity | Typical Coupling Efficiency | Notes |
| Chemical Synthesis | Phosphoramidite | Site-specific | >95% nih.gov | Standard automated synthesis glenresearch.com |
The incorporation of 5-iodo-2'-deoxyuridine has been explored in the context of developing modified oligonucleotides with potential therapeutic applications.
Molecular Mechanisms of Action
Interference with Nucleic Acid Metabolism
Inhibition of Viral Deoxyribonucleic Acid Synthesis
5-Iodouridine (B31010) and its derivatives, such as 5-iodo-2'-deoxyuridine (Idoxuridine), are known to inhibit viral replication by interfering with viral DNA synthesis ontosight.ai. This interference is primarily achieved through the incorporation of the analog into the growing viral DNA chain. Once incorporated, it can disrupt the proper functioning of viral DNA polymerases, leading to chain termination or the synthesis of faulty DNA nih.gov. Studies have shown that 5-iododeoxyuridine inhibits the synthesis of viral DNA in viruses like herpes simplex virus (HSV) and murine sarcoma virus nih.gov.
Disruption of Cellular Deoxyribonucleic Acid Replication
While primarily recognized for its antiviral activity, nucleoside analogs like this compound can also interfere with cellular DNA replication, particularly in rapidly dividing cells ontosight.ai. This disruption occurs when the analog is incorporated into cellular DNA during the S phase of the cell cycle tcichemicals.com. The incorporation of halogenated nucleosides, including this compound, into the DNA of replicating cells can facilitate DNA single-strand breaks and intra- or inter-strand crosslinks upon UV irradiation tcichemicals.com. This can lead to DNA damage signaling, impairment of cell cycle progression, and potentially apoptosis researchgate.net.
Interaction with Deoxyribonucleic Acid Polymerases
This compound, after being converted to its triphosphate form, can interact with DNA polymerases. Its structural similarity to natural nucleotides allows it to be recognized as a substrate. However, the presence of the iodine atom can affect the efficiency and fidelity of the polymerase, leading to the incorporation of the analog into DNA. Some studies on related compounds, like 2'-deoxy-5-iodouridine (Idoxuridine), indicate that they can inhibit viral DNA polymerases nih.gov. Research using modified nucleotides, including this compound triphosphate, has been employed to map substrate and DNA-RNA hybrid contact sites in RNA polymerases, providing insights into enzyme-nucleic acid interactions nih.gov.
Incorporation into Biological Macromolecules
A key aspect of this compound's mechanism of action is its ability to be incorporated into both RNA and DNA during their synthesis. This incorporation can have various downstream effects on nucleic acid structure and function.
Integration into Ribonucleic Acid Strands
This compound can be incorporated into RNA strands during transcription guidechem.com. This occurs when this compound triphosphate is recognized as a substrate by RNA polymerases and incorporated into the nascent RNA molecule in place of uridine (B1682114) triphosphate nih.govresearchgate.netglenresearch.com. The incorporation of this compound into RNA has been utilized as a research tool to study RNA structure and function, as well as for applications like radioactive labeling and photo-cross-linking studies to investigate RNA-protein interactions guidechem.comnih.govglenresearch.comnih.govnih.gov. While the incorporation of this compound into RNA can occur, some studies suggest that certain modifications, including this compound, might lead to reduced gene silencing activity in the context of small interfering RNA (siRNA) duplexes nih.gov.
Incorporation into Deoxyribonucleic Acid During Polymerization
Similar to its incorporation into RNA, this compound, after metabolic conversion to its deoxy form (5-iododeoxyuridine) and subsequent phosphorylation to 5-iododeoxyuridine triphosphate, can be incorporated into DNA during replication tcichemicals.comaacrjournals.orgontosight.ai. This process involves DNA polymerases recognizing the analog as a thymidine (B127349) substitute due to the similarity in their base structures nih.gov. The incorporation of 5-iododeoxyuridine into DNA has been demonstrated in various cell types and tissues aacrjournals.org. This incorporation is a key mechanism for its antiviral activity against DNA viruses and contributes to its effects on cellular DNA replication ontosight.ainih.gov. The extent of incorporation can vary depending on factors such as the cell type and the concentration of the analog aacrjournals.org.
Here is a table summarizing some research findings related to the incorporation of iodinated nucleosides:
| Compound | Incorporated Into | Effect | Reference |
| This compound | RNA | Used for RNA labeling and studying RNA-protein interactions | guidechem.comnih.gov |
| This compound | DNA | Facilitates DNA breaks and crosslinks upon UV irradiation | tcichemicals.com |
| 5-Iododeoxyuridine | Viral DNA | Inhibits viral replication | nih.gov |
| 5-Iododeoxyuridine | Cellular DNA | Incorporated into DNA of tumor and intestine tissues | aacrjournals.org |
| This compound triphosphate | RNA | Incorporated by T7 RNA polymerase for post-transcriptional modification | researchgate.net |
Enzymatic Interactions
This compound (IUrd) is a modified nucleoside that interacts with various enzymes, influencing cellular processes primarily through its structural similarity to naturally occurring nucleosides, particularly uridine and thymidine. These interactions can modulate enzyme activity, affecting metabolic pathways and potentially leading to biological effects such as antiviral or anticancer activities. The presence of the iodine atom at the 5-position of the uracil (B121893) ring is a key structural feature that differentiates it from uridine and contributes to its unique enzymatic interactions. ontosight.ai
Modulation of Nucleotide Cyclase Enzymes
Research into the biological activities of this compound 3',5'-cyclic monophosphate (5-Iodo-cUMP), a cyclic nucleotide analog of this compound, has explored its role as a probe for studying nucleotide cyclase enzymes. ontosight.ai Due to its structural resemblance to natural cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), 5-Iodo-cUMP can interact with enzymes and receptors involved in cyclic nucleotide signaling pathways. ontosight.ai These interactions can influence cellular processes, including proliferation, differentiation, and metabolism. ontosight.ai
While direct modulation of adenylyl cyclase by this compound itself is not extensively detailed in the provided search results, the interaction of its cyclic monophosphate derivative (5-Iodo-cUMP) with enzymes involved in cyclic nucleotide signaling suggests a potential, albeit indirect, link to the modulation of nucleotide cyclases or related downstream effectors. Adenylate cyclase is a key enzyme in the production of cAMP, and its activity is regulated by various factors, including G protein-coupled receptors. nih.gov P2Y receptors, for instance, can be coupled to either stimulate or inhibit adenylate cyclase activity. nih.gov The structural similarity of this compound derivatives to natural nucleotides allows them to potentially interact with components of these complex signaling systems. ontosight.ai
Influence on Related Metabolic Enzymes
This compound and its derivatives are known to influence several metabolic enzymes, primarily those involved in nucleotide metabolism. One significant interaction is the inhibition of dihydroorotase by this compound. Dihydroorotase is an enzyme involved in the de novo synthesis of pyrimidines. Studies have shown that this compound can inhibit rat dihydroorotase with a reported Ki value of 340 µM. caymanchem.com
Another important class of enzymes influenced by this compound and its analogs are nucleoside phosphorylases (NPs). These enzymes play essential roles in the salvage and catabolism pathways of nucleotides, catalyzing the reversible cleavage of the glycosidic bond of nucleosides. conicet.gov.ar Pyrimidine (B1678525) nucleoside phosphorylases (PyNP) are known to utilize uracil and thymine (B56734) as substrates. conicet.gov.ar Research indicates that this compound is tolerated as a substrate by Thermus thermophilus pyrimidine phosphorylase (TtPyNP). conicet.gov.ar This suggests that this compound can be processed by certain nucleoside phosphorylases, potentially impacting intracellular nucleotide pools.
Furthermore, the triphosphate form of this compound, 2'-Deoxy-5-iodouridine-5'-triphosphate (5I-dUTP), is a potent inhibitor of thymidylate synthase. Thymidylate synthase is a crucial enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key precursor for DNA synthesis. Inhibition of thymidylate synthase by 5I-dUTP can interfere with DNA replication. This mechanism is particularly relevant in the context of the antiviral and potential anticancer activities explored for this compound and its derivatives, as rapidly dividing cells, including viruses and cancer cells, are highly dependent on efficient DNA synthesis. ontosight.ai
The interaction with thymidylate synthase has been studied, with this compound being discussed in the context of dehalogenation reactions catalyzed by this enzyme. bioscientifica.com A mechanism involving keto–enol tautomerism and a covalent intermediate has been suggested for the dehalogenation of 5-iodo-uridine by thymidylate synthase. bioscientifica.com
The metabolism of 5-iodo-2'-deoxyuridine (IdU), a related compound, to 5-iodouracil (B140508) (5-IU) by the cytosolic fraction suggests the involvement of pyrimidine nucleoside phosphorylases in its metabolic processing. nih.gov This further supports the interaction of iodinated uridine derivatives with enzymes in the nucleotide salvage and metabolic pathways.
The influence of this compound on metabolic enzymes can be summarized by its inhibitory effect on dihydroorotase and the processing of its derivatives by nucleoside phosphorylases and the inhibition of thymidylate synthase by its triphosphate form. These enzymatic interactions highlight the ways in which this compound can perturb fundamental cellular processes related to nucleotide metabolism and DNA synthesis.
Here is a summary of some enzymatic interactions:
| Enzyme | Interaction Type | Effect | Organism/System | Ki/IC50 Value | Reference |
| Dihydroorotase | Inhibition | Decreased pyrimidine synthesis | Rat | 340 µM (Ki) | caymanchem.com |
| Pyrimidine Nucleoside Phosphorylase (TtPyNP) | Substrate | Processing of this compound | T. thermophilus | Tolerated | conicet.gov.ar |
| Thymidylate Synthase | Inhibition | Interference with DNA synthesis (via 5I-dUTP) | Various | Potent |
Biological Applications in Research
Antiviral Research Frameworks
5-Iodouridine (B31010) is utilized in research aimed at developing antiviral therapies, particularly against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). chemimpex.com Its mechanism often involves interfering with viral DNA synthesis. ontosight.aidrugbank.com
Studies on Viral Replication Mechanisms
Research into this compound's antiviral activity often focuses on its incorporation into the viral genome. By substituting for thymidine (B127349), a naturally occurring nucleoside, this compound can lead to the production of faulty viral DNA, thereby inhibiting viral reproduction and its ability to infect or destroy tissue. drugbank.com This mechanism is similar to that of other nucleoside analogs used in antiviral treatments. ontosight.ai Studies have investigated the effect of this compound and its derivatives on the replication cycle of various viruses. For instance, 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU), a derivative of this compound, has shown selective inhibition of herpes simplex virus type 1 (HSV-1) replication. asm.org Preliminary data suggest that AIdU may selectively inhibit viral-specific DNA synthesis and, unlike some other antiviral nucleoside analogs, exhibits little to no cellular toxicity in certain cell lines. asm.org
Another analog, 2',3'-isopropylidene-5-iodouridine, has demonstrated anti-HIV-1 activity in studies using replication-deficient HIV-1-based lentiviral particles. mdpi.comnih.gov This compound was found to suppress the transduction efficiency of these particles without causing toxic action against T-cell origin cells. mdpi.comnih.gov Research indicates that this compound may be significantly more efficient at suppressing HIV-1 compared to Azidothymidine (AZT) at high, non-toxic concentrations, suggesting its potential for supplementing combination antiretroviral therapy (cART). nih.gov
Research into Analogs for Antiviral Development
The structural versatility of nucleoside analogs like this compound allows for the synthesis and investigation of numerous derivatives with potentially enhanced antiviral properties. chemimpex.comd-nb.info Research involves modifying the structure of this compound to create analogs that may have improved metabolic characteristics, increased activity, and reduced cytotoxicity. mdpi.com Studies have explored modifications at the C5 position of the pyrimidine (B1678525) ring and other parts of the molecule to synthesize compounds with potential antiviral activity. d-nb.infomdpi.com For example, iodohydrin and iodomethoxy derivatives of 5-vinyl-2'-deoxyuridines and uridine (B1682114) have been synthesized and evaluated for their antiviral and cytotoxic activities. caymanchem.com Research into 5'-amino-2',5'-dideoxy-5-iodouridine derivatives, such as N-acetyl and N,3'-O-diacetyl forms, has investigated their ability to inhibit viral enzymes like the deoxypyrimidine kinase of herpes simplex virus type 1. nih.gov While some modifications showed enhanced enzyme inhibition in vitro, they did not always translate to antiviral activity in cell culture or in vivo studies against HSV1. nih.gov
Recent research has also explored the synthesis of C5-substituted-(1,3-diyne)-uridines nucleosides, starting from protected this compound, for their antiviral activities against a range of RNA viruses, including influenza, RSV, SARS-CoV-2, Zika, and hepatitis viruses. mdpi.com Although the specific compounds synthesized in one study did not show high levels of antiviral activity against these viruses, this research highlights the ongoing effort to develop new antiviral agents based on the this compound scaffold through structural modifications. mdpi.com
Cancer Research Investigations
This compound and its analogs are also investigated in cancer research, primarily for their potential to interfere with the rapid proliferation of cancer cells. ontosight.aicaymanchem.com
Studies on Cellular Proliferation Interference
Cancer cells are characterized by uncontrolled proliferation, which relies heavily on DNA synthesis. Nucleoside analogs like this compound can interfere with this process by being incorporated into the DNA of rapidly dividing cells. ontosight.aiontosight.ai This incorporation can lead to compromised DNA function and synthesis, ultimately inhibiting cellular proliferation. rjpbcs.com this compound has been shown to sensitize cultured mammalian cells, such as Don Chinese hamster lung cells, to irradiation in a concentration-dependent manner, indicating its potential role in combination therapies that target cell division. caymanchem.com Analogs like 5'-deoxy-5'-iodouridine (B77721), when labeled with radioactive iodine isotopes, can be incorporated into DNA during the synthesis phase, allowing for the selective targeting of rapidly dividing cancer cells for diagnostic or therapeutic purposes. ontosight.ai
Studies using halogenated thymidine analogs, including 2'-deoxy-5-iodouridine, have been employed to monitor DNA synthesis and identify proliferating cells in research settings. tandfonline.comnih.gov These analogs are incorporated into the DNA during replication and can serve as markers for dividing cells. tandfonline.com This property is utilized in research to assess cell proliferation rates in various contexts, including tumor growth and response to potential antineoplastic agents. nih.gov
Research on Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Research has explored the potential of iodine-containing compounds, including this compound, to induce apoptosis in cancer cells. While studies specifically detailing the apoptosis induction mechanisms of this compound are less prevalent in the provided search results, research on molecular iodine (I2) has shown its ability to induce caspase-independent apoptosis in human breast carcinoma cell lines. nih.gov This process involved the dissipation of mitochondrial membrane potential, a decrease in anti-apoptotic proteins like Bcl-2, and an upregulation of pro-apoptotic proteins like Bax. nih.gov Although this research focuses on molecular iodine, it suggests a potential avenue for investigating similar mechanisms in iodine-containing nucleoside analogs like this compound in the context of cancer therapy research. Interference with DNA synthesis and the resulting DNA damage caused by the incorporation of nucleoside analogs can trigger apoptotic pathways. rjpbcs.comthermofisher.com
Enhancing Nucleotide Excision Repair in Cellular Models
Nucleotide excision repair (NER) is a crucial DNA repair pathway that removes bulky and helix-distorting DNA lesions. frontiersin.orgnih.gov Research has explored the potential of certain compounds to enhance NER activity, which could be relevant in cancer therapy, particularly in the context of improving the efficacy of DNA-damaging agents. While direct evidence of this compound specifically enhancing NER activity is not strongly highlighted in the provided results, some studies mention that certain nucleoside compounds can enhance DNA repair mechanisms, including base excision repair. mdpi.com Additionally, research on other modified nucleosides, such as 2'-Deoxy-5'-O-DMT-5-iodouridine, suggests their potential to enhance nucleotide excision repair and increase the sensitivity of cancer cells to chemotherapy drugs like cisplatin. biosynth.com This indicates that modifications of the this compound structure may yield compounds with the ability to modulate DNA repair pathways, a relevant area of investigation in cancer research aimed at improving treatment outcomes. The efficiency of NER can be influenced by various factors, including the nature of the DNA lesion and the cellular context. nih.govnih.govresearchgate.net
Compound Table
| Compound Name | PubChem CID |
| This compound | 1268108 |
| 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) | Not explicitly found in provided results for AIdU, but related compound 2',5'-Dideoxy-5-iodouridine is CHEMBL3251341 ontosight.ai |
| 2',3'-isopropylidene-5-iodouridine | Not explicitly found in provided results |
| Azidothymidine (AZT) | 6091 |
| 5'-deoxy-5'-iodouridine | 66582 |
| 2'-Deoxy-5'-O-DMT-5-iodouridine | 104375-88-4 (CAS) |
| Cisplatin | 2767 |
Data Tables
Note: The following tables represent data discussed in the text. In an interactive format, these would allow for sorting and filtering.
Table 1: Antiviral Activity of 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) against HSV-1
| Compound | Effect on HSV-1 Replication | Cellular Toxicity (Vero cells) |
| AIdU | Inhibits viral replication | Little, if any asm.org |
| ara-A | Reduced virus titer (less than AIdU at similar concentration) asm.org | Not specified in this context asm.org |
Table 2: Effect of 2',3'-isopropylidene-5-iodouridine on HIV-1 Transduction Efficiency
| Compound | Effect on HIV-1 Transduction Efficiency (Replication Deficient Lentiviral Particles) | Toxicity (T-cell origin cells) |
| 2',3'-isopropylidene-5-iodouridine | Suppresses transduction efficiency mdpi.comnih.gov | No toxic action at non-toxic concentrations mdpi.comnih.gov |
| Azidothymidine (AZT) | Less efficient at suppressing HIV-1 compared to 2',3'-isopropylidene-5-iodouridine at high non-toxic concentrations nih.gov | Toxicity is a concern for long-term use mdpi.com |
Increasing Chemotherapeutic Sensitivity in Cellular Systems
This compound and its deoxy analog, 5-iodo-2'-deoxyuridine (IdU), have been investigated for their potential to increase the sensitivity of cancer cells to chemotherapy and radiotherapy rsc.orgmpbio.com. These halogenated pyrimidines can be incorporated into DNA during replication, leading to DNA strand breaks upon exposure to radiation or certain chemotherapeutic agents rsc.org. This incorporation and subsequent damage can overwhelm the cell's repair mechanisms, thus enhancing the effectiveness of the treatment rsc.orgmdpi.com. Studies have shown that the radiosensitizing effects of 5-bromo- and 5-iodopyrimidines are similar, primarily resulting in radiation-induced irreparable double-strand breaks in DNA rsc.org. In vitro studies have demonstrated that iodination can lead to an almost 2-fold higher radiosensitization compared to bromination in certain contexts rsc.org.
Nucleic Acid Research Tools
This compound and its derivatives are extensively used as tools in nucleic acid research due to their ability to be incorporated into RNA and DNA and the chemical reactivity of the iodine atom.
Probing Ribonucleic Acid Dynamics and Function
The incorporation of modified nucleosides like this compound into RNA allows researchers to study RNA dynamics and function. This compound triphosphate (IUTP) can be efficiently incorporated into RNA oligonucleotides by enzymes like T7 RNA polymerase during in vitro transcription oup.com. This incorporation provides a handle for further chemical modifications, enabling the attachment of various probes for studying RNA structure and interactions oup.comresearchgate.net. For instance, this compound has been used in the development of photo-cross-linking methods to study RNA-protein interactions, such as the interaction between RNA aptamers containing this compound and the HIV-1 Rev protein glenresearch.com. Metabolic labeling with uridine analogs, including this compound, followed by crosslinking and immunoprecipitation, is a strategy used to map RNA-protein interactions transcriptome-wide rsc.org.
Labeling and Detection of Nucleic Acids
This compound is a valuable tool for labeling and detecting nucleic acids. The iodine atom serves as a heavy atom that can be used for experimental phasing in X-ray crystallography to determine the three-dimensional structures of RNA molecules researchgate.net. Furthermore, this compound and its deoxy analog can be incorporated into nucleic acids for detection purposes. Non-radioactive iodine has been explored as a label for DNA probe assays, where nucleic acids labeled with iodine can be detected using techniques like iodide microassay or HPLC dcu.ie. The iodine moiety can also be used for post-synthetic functionalization, allowing the attachment of fluorescent dyes, biotin, or other reporter molecules for various detection applications in molecular biology and diagnostics oup.comontosight.ai.
Applications in Hybridization Studies
Nucleic acids labeled with this compound or its deoxy analog, 5-iodo-2'-deoxyuridine (IdU), are utilized in hybridization studies. These labeled probes can be used for techniques such as fluorescence in situ hybridization (FISH) to visualize specific genes or RNA sequences within cells or tissues ontosight.airesearchgate.net. The incorporation of IdU into oligonucleotides allows for the creation of probes that can discriminate between perfectly complementary strands and those with single nucleotide mismatches through changes in fluorescence emission upon hybridization acs.org.
Investigations into Deoxyribonucleic Acid Repair Mechanisms
The incorporation of halogenated nucleosides like 5-iodo-2'-deoxyuridine (5-IdU) into DNA is used to investigate DNA repair mechanisms mdpi.comontosight.ai. When 5-IdU is incorporated into DNA, it can induce DNA damage, particularly single-strand breaks, upon exposure to ionizing radiation or other damaging agents rsc.orgnih.govresearchgate.net. This property makes 5-IdU a tool for studying how cells recognize and repair such damage mdpi.comontosight.ai. Research has explored the inhibition of DNA repair enzymes, such as tyrosyl-DNA phosphodiesterase 1 (Tdp1), by nucleoside derivatives, including benzoylated forms of this compound, to understand their impact on DNA repair pathways mdpi.com.
Characterization of Replication Fork Dynamics
5-Iodo-2'-deoxyuridine (IdU) is employed in techniques like DNA fiber analysis to characterize DNA replication fork dynamics in living cells biorxiv.orgresearchgate.netnih.gov. In this method, cells are sequentially pulsed with different thymidine analogs, such as IdU and 5-chloro-2'-deoxyuridine (B16210) (CIdU). These analogs are incorporated into newly synthesized DNA strands at active replication forks. By visualizing the distinct tracks of incorporated IdU and CIdU along single DNA fibers, researchers can measure replication fork speed, origin firing, and the stability of replication forks under various conditions, including in response to DNA damage or inhibition of repair pathways biorxiv.orgnih.gov. This allows for detailed analysis of how cellular processes and genetic factors influence DNA replication.
Table 1: Biological Applications of this compound and Derivatives
| Application Area | Specific Use | Relevant Derivative (if applicable) | Key Findings/Mechanism |
| Increasing Chemotherapeutic Sensitivity | Radiosensitization in cellular systems | 5-iodo-2'-deoxyuridine (IdU) | Incorporation into DNA leads to increased DNA strand breaks upon irradiation, enhancing treatment effectiveness. Iodination shows higher sensitization than bromination. rsc.org |
| Probing Ribonucleic Acid Dynamics and Function | Metabolic labeling and photo-cross-linking for RNA-protein interactions | This compound triphosphate (IUTP) | IUTP incorporated into RNA allows attachment of probes and study of interactions. oup.comglenresearch.com |
| Labeling and Detection of Nucleic Acids | Heavy atom labeling for crystallography; Non-radioactive labeling for probes | This compound, 5-iodo-2'-deoxyuridine | Facilitates structural determination via phasing; Allows detection via microassay or HPLC; Enables post-synthetic attachment of labels. researchgate.netdcu.ieontosight.ai |
| Applications in Hybridization Studies | Probes for FISH and mismatch detection | 5-iodo-2'-deoxyuridine (IdU) | Labeled probes visualize specific sequences and can differentiate perfect matches from mismatches based on fluorescence. ontosight.airesearchgate.netacs.org |
| Investigations into Deoxyribonucleic Acid Repair | Inducing DNA damage to study repair pathways | 5-iodo-2'-deoxyuridine (5-IdU) | Incorporation leads to strand breaks, used to investigate cellular repair mechanisms and enzyme inhibition. rsc.orgmdpi.comontosight.ainih.govresearchgate.net |
| Characterization of Replication Fork Dynamics | DNA fiber analysis | 5-iodo-2'-deoxyuridine (IdU) | Used in pulse-labeling to measure replication fork speed and stability. biorxiv.orgresearchgate.netnih.gov |
Advanced Research Methodologies and Techniques
Radiochemical Labeling Applications
Use of Radioactive Iodine Isotopes in Nucleic Acid Labeling
5-Iodouridine (B31010) can be labeled with radioactive iodine isotopes, such as iodine-125 (B85253) and iodine-131 (B157037), for use as a tracer in biological studies. ontosight.aiontosight.aidntb.gov.ua These isotopes are valuable for labeling nucleic acids, including both RNA and DNA. nih.gov The incorporation of radioactive this compound into newly synthesized nucleic acids allows researchers to track cellular processes such as DNA replication and RNA transcription. ontosight.aiontosight.aichemimpex.com The half-lives of iodine-125 and iodine-131 are considered optimal for certain diagnostic and imaging applications, offering an advantage over isotopes with shorter half-lives like carbon-11 (B1219553) and fluorine-18. nih.gov
Radiolabeling with iodine isotopes typically involves incorporating the modified nucleoside, often in its triphosphate form (this compound-5'-triphosphate), into nucleic acid strands during enzymatic synthesis, such as in vitro transcription. ontosight.aiglenresearch.comnih.gov Alternatively, chemical methods can be employed for labeling nucleic acids with radioactive tags. thermofisher.com The resulting radiolabeled nucleic acids can be used as probes in various assays to detect or quantify specific sequences or to study their interactions with proteins. thermofisher.comontosight.ai
Applications in Diagnostic Imaging Research
Radiolabeled derivatives of this compound, particularly 5-iodo-2'-deoxyuridine (IdUrd) labeled with isotopes like iodine-123 or iodine-125, have been explored for applications in diagnostic imaging, especially in the context of cancer. ontosight.ainih.gov These compounds can be incorporated into the DNA of rapidly dividing cells, including cancer cells, allowing for their selective targeting and visualization. ontosight.ai
Research has investigated the use of iodine-123 labeled IdUrd for early proliferation scintigraphy. nih.gov Studies in tumor-bearing nude mice demonstrated high and specific uptake of iodine-123 IdUrd in tumor and dividing tissues, particularly when combined with pre-treatment with 5-fluoro-2'-deoxyuridine. nih.gov This uptake was shown to be specifically inhibited by the injection of excess thymidine (B127349), highlighting the mechanism of incorporation into DNA during cell division. nih.gov Such applications leverage the ability of these iodinated nucleoside analogs to act as substrates for enzymes involved in nucleoside metabolism and DNA synthesis. ontosight.ai
Molecular Probes in Biochemical Assays
This compound and its derivatives serve as valuable molecular probes in a variety of biochemical assays, enabling the investigation of metabolic pathways, nucleic acid structure, and protein-nucleic acid interactions.
Use in Crystallography Studies
This compound has been employed in crystallography studies, particularly for determining the structures of RNA molecules and RNA-protein complexes. biosyn.comglenresearch.com The presence of the heavy iodine atom in this compound facilitates crystallographic phasing, a crucial step in solving macromolecular structures using X-ray crystallography. plos.org
The position-specific labeling of RNA (PLOR) method has been used to selectively incorporate this compound at specific positions in RNA structures, such as the adenine (B156593) riboswitch aptamer domain. plos.org This site-specific incorporation of iodine atoms can generate sufficient anomalous phasing power for de novo structure determination. plos.org Importantly, studies have shown that the introduction of this compound at specific positions can have little impact on RNA folding and crystal quality, allowing for structure determination at resolutions comparable to those of unmodified RNA. plos.org
Cross-linking Experiments for Protein-Nucleic Acid Interactions
This compound is a powerful tool for investigating protein-nucleic acid interactions through photocrosslinking experiments. biosyn.comglenresearch.comnih.govspringernature.com When incorporated into RNA or DNA, the iodouracil (B1258811) chromophore can be activated by UV irradiation, leading to covalent crosslinks with interacting proteins. nih.govoup.comresearchgate.net
Photocrosslinking with 5-iodouracil-substituted nucleic acids offers high yields and specificity, often significantly higher than those achieved with 5-bromouracil. oup.comresearchgate.net This is partly attributed to the 5-iodouracil (B140508) chromophore absorbing at longer wavelengths (around 325 nm), which allows for more selective excitation and minimizes damage to other biomolecules. nih.govoup.comresearchgate.net The technique is particularly selective for aromatic amino acid residues in close proximity to the iodinated base. oup.comresearchgate.net
Studies have demonstrated the effectiveness of this compound in photocrosslinking RNA to associated proteins, such as the bacteriophage R17 coat protein. glenresearch.comoup.comresearchgate.net High crosslinking yields (70-95% of bound nucleic acid) have been achieved, enabling the precise identification of contact points between the nucleic acid and the protein. nih.govresearchgate.net For example, photocrosslinking of an RNA hairpin containing a single this compound residue to the human U1A N-terminal RNA binding domain has been reported, resulting in a crosslink to a single site on the protein. springernature.comsigmaaldrich.com This methodology is valuable for mapping the sites of RNA-contacting domains within a protein and understanding the structural basis of protein-nucleic acid recognition. springernature.com
Fluorescent Labeling for Molecular Visualization
This compound can be utilized in strategies for fluorescent labeling of nucleic acids, particularly RNA. One approach involves the incorporation of this compound 5'-triphosphate (IUTP), a halogen-modified UTP analog, into RNA transcripts during in vitro transcription reactions. nih.govtrilinkbiotech.com The incorporated iodine atom then serves as a handle for subsequent chemical modification. ontosight.ai Post-transcriptional coupling reactions, such as the Suzuki-Miyaura cross-coupling, can be employed to attach fluorescent dyes or other reporter molecules to the iodouridine-modified RNA. nih.govtrilinkbiotech.com This method allows for the introduction of fluorogenic environment-sensitive nucleosides for probing nucleic acid structure and recognition, as well as fluorescent probes for microscopy. nih.gov This post-transcriptional labeling approach offers a modular way to introduce various biophysical reporters and tags under relatively mild conditions. nih.govtrilinkbiotech.com
Another related application involves the use of 5'-deoxy-5'-iodouridine (B77721) in the synthesis of modified DNA aptamers. Researchers have prepared 5'-deoxy-5'-iodouridine modified DNA aptamers where 5'-deoxy-5'-iodouridine was substituted for thymine (B56734). glenresearch.com These modified aptamers can then be used in conjunction with fluorescent labeling techniques, such as using FITC-labeled aptamers, for applications like cell binding assays detected by fluorescence activated cell sorting (FACS). glenresearch.com
Immunological Detection Methods
Immunological detection methods leverage the specificity of antibodies to detect target molecules. In the context of nucleic acid research, this often involves the use of antibodies that recognize modified nucleosides incorporated into DNA or RNA.
Analytical Detection Methodologies
Analytical techniques are crucial for the identification and quantification of compounds and their metabolites in various samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose in biochemical and pharmaceutical research.
High-Performance Liquid Chromatography for Compound and Metabolite Quantification
HPLC is frequently employed for the analysis and quantification of nucleosides and their analogs, including this compound and related compounds. researchgate.net Reversed-phase HPLC is a common mode used for separating pyrimidine (B1678525) derivatives like this compound. researchgate.netsielc.com
HPLC methods for the determination of compounds like 5-iodo-2'-deoxyuridine and its metabolites, such as 5-iodouracil, in biological samples like human serum have been developed. nih.gov These methods typically involve sample preparation steps, such as extraction, followed by chromatographic separation on a reversed-phase column using a mobile phase consisting of a mixture of buffers and organic modifiers like acetonitrile. researchgate.netnih.gov Detection is commonly performed using UV absorbance detectors, as nucleoside analogs absorb UV light at specific wavelengths (e.g., 290 nm for 5-iodo-2'-deoxyuridine and 5-iodouracil). caymanchem.comnih.gov
HPLC is also used to assess the purity of this compound itself. Products are often characterized by HPLC to confirm their purity, with specifications commonly indicating a purity of >97.0% or ≥99% based on HPLC analysis. chemimpex.comsigmaaldrich.comtcichemicals.comtcichemicals.com
Furthermore, HPLC can be coupled with mass spectrometry (MS) for more sensitive and specific detection and quantification of this compound and its metabolites. researchgate.net This is particularly useful for analyzing complex biological matrices and identifying unknown metabolites. HPLC methods can be developed for both analytical and preparative scale separations, allowing for the isolation of compounds and impurities. sielc.com
Preclinical Research Paradigms and Models
In Vitro Experimental Systems
In vitro studies provide controlled environments to investigate the direct effects of 5-iodouridine (B31010) on cells and biological processes humanspecificresearch.org.
Cell-Based Assays for Compound Activity
Cell-based assays are fundamental in assessing the biological activity of this compound. These assays often involve exposing various cell lines to the compound and measuring specific cellular responses. For instance, studies have evaluated the effect of this compound and its derivatives on viral replication in cell cultures. One study found that 2',3'-isopropylidene-5-iodouridine showed anti-HIV-1 activity in T-cell origin cells without exhibiting significant toxic action at tested concentrations nih.govresearchgate.net. This compound was found to be more efficient at suppressing HIV-1 transduction efficiency compared to Azidothymidine (AZT) at high non-toxic concentrations nih.govresearchgate.net. Furthermore, a synergistic effect in repressing HIV-1 was observed when 2',3'-isopropylidene-5-iodouridine was combined with the CDK4/6 inhibitor Palbociclib at low non-toxic concentrations nih.gov.
Another study investigated the radiosensitizing properties of halogenated nucleosides, including this compound, in vitro. It was demonstrated that this compound can enhance radiation-induced damage at the cellular level rsc.org. The mechanisms are considered similar to those of 5-bromo-2'-deoxyuridine, primarily resulting in radiation-induced irreparable double-strand breaks in DNA rsc.org.
Mechanistic Studies in Cell Culture
Mechanistic studies in cell culture aim to elucidate the biochemical pathways and molecular targets through which this compound exerts its effects. A key mechanism involves its incorporation into DNA due to its structural similarity to thymidine (B127349) uga.edunih.gov. This incorporation can lead to various consequences, including the inhibition of DNA synthesis and potential induction of apoptosis nih.govmedchemexpress.com.
Research has shown that this compound can be incorporated into cellular DNA in place of thymidine uga.edu. This substitution can interfere with the proper functioning of enzymes involved in DNA replication and repair nih.gov. In the context of radiosensitization, the incorporation of iodinated pyrimidines into DNA is associated with the formation of single-strand breaks upon exposure to radiation rsc.org. Studies using techniques like HPLC and LC-MS have been employed to demonstrate this effect on iodinated trimers rsc.org.
Furthermore, some research suggests that this compound and its analogs might affect cellular processes beyond direct DNA incorporation. For example, idoxuridine (B1674378) has been identified as a compound capable of increasing the translocation of GPR37 to cell membranes in certain cell types, which could be linked to cytoprotective effects google.com.
In Vivo Animal Model Studies
In vivo studies using animal models are essential for evaluating the systemic effects of this compound, including its distribution, metabolism, pharmacokinetics, and incorporation into DNA within living organisms humanspecificresearch.org. Common animal models used in preclinical research include rodents like mice and rats, as well as swine, rabbits, and others, depending on the research question researchgate.netnih.gov.
Evaluation of Compound Distribution and Metabolism
Studies in animal models have investigated how this compound is distributed throughout the body and how it is metabolized. Following administration, this compound can be distributed to various tissues nih.gov. Metabolism involves the breakdown of the compound, and principal metabolites like iodouracil (B1258811) and deoxyuridine have been observed nih.gov.
Research using radioiodinated 5-iodo-4'-thio-2'-deoxyuridine (a related analog) in rats showed influx into peripheral blood cells and negligible blood metabolism in vitro nih.gov. Plasma analysis indicated that a significant portion of the radioactivity remained as the intact compound for a period after injection nih.gov. Excretion primarily occurred in urine, with a large percentage of the administered dose being excreted intact nih.gov.
Studies in swine using radioiodinated 5-iododeoxyuridine administered via different routes (intravesical, intracarotid, intra-aortic) have also examined systemic distribution and metabolites nih.gov. These studies monitored radioactivity in various tissues after necropsy nih.gov.
Investigative Pharmacokinetic Studies
Pharmacokinetics describes how a drug moves through the body, including absorption, distribution, metabolism, and excretion (ADME) vin.commsdvetmanual.comveteriankey.com. Pharmacokinetic studies with this compound in animal models provide data on its clearance and half-life.
In a study with radioiodinated 5-iodo-4'-thio-2'-deoxyuridine in rats, the plasma clearance showed a biexponential function with distinct half-lives for different phases of elimination nih.gov. The majority of the plasma concentration was represented by a short half-life component, while a smaller percentage had a longer half-life nih.gov.
Pharmacokinetic parameters are influenced by factors such as the route of administration and potential interactions with other compounds nih.govmsdvetmanual.com. For example, coadministration of 5-iododeoxyuridine with 5'-amino-5'-deoxythymidine (B1215968) in athymic nude mice resulted in higher plasma levels of both compounds and their principal metabolites, suggesting potential interactions affecting metabolism and clearance nih.gov.
Assessment of Deoxyribonucleic Acid Incorporation in Tissues
A significant aspect of this compound's behavior in vivo is its incorporation into the DNA of proliferating tissues uga.edursc.orgnih.gov. This occurs because it mimics thymidine and is utilized by the DNA synthesis machinery uga.edunih.gov.
Studies in mice have demonstrated efficient incorporation of this compound into cellular DNA in animal models rsc.org. Tissue fractionation studies in mice using radioiodinated analogs have shown that a high percentage of the radioactivity in actively proliferating tissues like the duodenum, spleen, and thymus was incorporated into DNA at several hours post-injection nih.gov. In contrast, a much lower percentage of radioactivity was found in the DNA fraction of quiescent tissues like the liver nih.gov.
Research has also investigated the modulation of 5-iododeoxyuridine incorporation into DNA in normal mouse tissues and human cancer xenografts in mice nih.gov. Continuous infusion of 5-iododeoxyuridine, sometimes in combination with other agents, showed increased DNA incorporation in proliferating normal tissues and in certain xenograft models nih.gov. For instance, coadministration with 5'-amino-5'-deoxythymidine increased 5-iododeoxyuridine DNA incorporation in bone marrow and intestine, as well as in HT-29 xenografts, but not in HCT-116 xenografts or normal liver nih.gov.
These studies highlight the selective incorporation of this compound into the DNA of actively dividing cells, a property that underlies some of its biological effects and potential applications.
Development of Prodrug Strategies
The development of prodrug strategies for this compound (IUdR) has been explored to address limitations associated with the direct administration of the parent compound, such as improving oral bioavailability and enhancing targeted delivery to specific tissues. Prodrugs are inactive or less active derivatives that undergo enzymatic or chemical transformation in vivo to release the active drug. This approach aims to optimize the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.
One notable prodrug developed for IUdR is 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) (IPdR), also known as Ropidoxuridine. IPdR is an orally available analogue designed to be converted efficiently to IUdR in the body, particularly in the liver, through the action of hepatic aldehyde oxidase uni.lunih.gov. This conversion mechanism facilitates the systemic delivery of IUdR. Preclinical studies have investigated the metabolic conversion of IPdR to IUdR in both mouse and human tissues. Data from cytosolic extracts of normal human liver showed efficient metabolism of IPdR to IUdR. While less metabolism was observed in cytosolic extracts from normal human intestine, no significant metabolism of IPdR to IUdR was found in cytosolic extracts from human colorectal liver metastases or HT29 human colon cancer xenografts in athymic mice uni.lu. This suggests a potential for selective activation or differential metabolism depending on the tissue type.
Following oral administration of IPdR, rapid conversion to IUdR has been observed, leading to detectable plasma levels of the active drug. Studies in athymic mice demonstrated peak plasma levels of IUdR within minutes after an oral bolus of IPdR uni.lu. The subsequent incorporation of IUdR into the DNA of proliferating cells is crucial for its intended radiosensitizing activity. Preclinical evaluations have assessed the percentage of IUdR incorporated into DNA in both tumor xenografts and normal tissues after IPdR administration.
| Tissue Type (Athymic Mouse) | IPdR Dose (mg/kg/day) | Dosing Schedule | Percentage IUdR-DNA Incorporation (%) |
| U251 Human Glioblastoma Xenograft | 750 | 14 days p.o. | 3.1 ± 0.2 fishersci.com |
| U251 Human Glioblastoma Xenograft | 1500 | 14 days p.o. | 3.7 ± 0.3 fishersci.com |
| Normal Bone Marrow | 1500 | 14 days p.o. | 1.2 ± 0.2 fishersci.com |
| Normal Small Intestine | 1500 | 14 days p.o. | 3.3 ± 0.3 fishersci.com |
| Normal Liver | 1500 | 14 days p.o. | 0.2 ± 0.1 fishersci.com |
| HT29 Human Colon Cancer Xenograft | > 1000 | 6 days p.o. | 2.3 - 3.6 uni.lu |
| Normal Intestine | 1000 - 2000 | 6 days p.o. | 4 - 4.5 uni.lu |
| Normal Bone Marrow | 1000 - 2000 | 6 days p.o. | 1.6 - 2.2 uni.lu |
| Normal Liver | 1000 - 2000 | 6 days p.o. | ≤ 1 uni.lu |
These data indicate that IPdR administration leads to significant IUdR incorporation into the DNA of tumor xenografts, and also into rapidly proliferating normal tissues like the small intestine and bone marrow, while incorporation in quiescent tissues like the liver remains low uni.lufishersci.com.
Preclinical studies have also evaluated the radiosensitizing efficacy of IPdR in tumor models. In U251 human glioblastoma xenografts in athymic mice, a 14-day oral schedule of IPdR at 1500 mg/kg/day combined with radiation therapy resulted in a significant sensitizer (B1316253) enhancement ratio (SER) compared to radiation therapy alone fishersci.com.
| Treatment Group | Sensitizer Enhancement Ratio (SER) | p-value |
| p.o. IPdR (1500 mg/kg/d) + XRT (2 Gy/day for 4 days) | 1.31 | 0.05 fishersci.com |
| Continuous Infusion IUdR + XRT | 1.07 | 0.57 fishersci.com |
Another prodrug strategy involving this compound derivatives includes modifications to the sugar moiety to enhance cellular uptake. For instance, 2',3'-isopropylidene-5-iodouridine has been investigated as a potential compound with increased penetrability through the cellular membrane. Preclinical studies exploring this derivative have shown promising activity in inhibiting HIV-1 replication in cell-based assays, suggesting that such modifications can be a viable approach for developing prodrugs with improved cellular delivery characteristics.
The development of prodrugs like IPdR and modified nucleosides such as 2',3'-isopropylidene-5-iodouridine demonstrates preclinical efforts to enhance the therapeutic utility of this compound by improving its pharmacokinetic profile and cellular access.
Metabolic Pathway Investigations
Uridine (B1682114) Analog Catabolism
The catabolism of nucleoside analogs, including 5-iodouridine (B31010), typically involves enzymatic cleavage of the glycosidic bond, leading to the formation of the free nucleobase and a pentose-1-phosphate. This process is primarily catalyzed by nucleoside phosphorylases scispace.com. For this compound, this would involve the phosphorolytic cleavage of the bond between the ribose sugar and the 5-iodouracil (B140508) base, yielding 5-iodouracil and ribose-1-phosphate.
Research on the related compound, 5-iodo-2'-deoxyuridine (Idoxuridine, IDU), has demonstrated its metabolism to 5-iodouracil by cytosolic fractions, suggesting the involvement of pyrimidine (B1678525) nucleoside phosphorylases. nih.gov This catabolic step is a key pathway for the deactivation of such nucleoside analogs. Uridine phosphorylase (UP) is known to accept both ribose and deoxyribose pyrimidine nucleosides as substrates, indicating its potential role in this compound catabolism, similar to its action on natural uridine and deoxyuridine. scispace.com
The catabolic deactivation pathway is significant as it can influence the intracellular concentration of the active nucleoside or its phosphorylated metabolites. Inhibition of enzymes involved in this catabolism, such as nucleoside phosphorylases, could potentially alter the metabolic fate and persistence of this compound within the cell.
Interplay with Pyrimidine Metabolism Pathways
This compound actively interacts with several key enzymes and pathways within the broader pyrimidine metabolic network. As a uridine analog, it can be phosphorylated by cellular kinases to form this compound monophosphate (5-IUMP), and subsequently this compound triphosphate (5-IUTP) ontosight.ai. These phosphorylated forms are analogs of natural uridine nucleotides and can participate in or interfere with processes involving these natural metabolites.
One significant interaction is the potential incorporation of 5-IUTP into RNA during transcription, analogous to the incorporation of UTP ontosight.ai. Similarly, if converted to its deoxy form (5-iodo-2'-deoxyuridine triphosphate), it can be incorporated into DNA during replication ontosight.ai. This incorporation can affect nucleic acid structure and function and is a basis for some of the biological effects observed with halogenated nucleoside analogs.
Studies on 3'-azido-2',3'-dideoxy-5-iodouridine, a related analog, have shown its ability to inhibit the incorporation of thymidine (B127349) into DNA and act as a competitive inhibitor of cytosolic thymidine kinase nih.gov. While this specifically relates to a deoxy analog and thymidine metabolism, it illustrates the capacity of iodinated uridine derivatives to interact with enzymes involved in the salvage and phosphorylation of other pyrimidine nucleosides, further demonstrating their intricate interplay with the pyrimidine metabolic network.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 5-Iodouridine and its derivatives in biochemical studies?
- Answer: this compound's iodine substituent at the 5-position enhances its spectroscopic detectability. Common methods include:
- UV-Vis spectroscopy : The iodine atom increases molar absorptivity, allowing quantification in RNA modification studies (e.g., monitoring incorporation into oligonucleotides) .
- Fluorescence quenching : Useful for studying binding interactions with proteins like human serum albumin (HSA), where iodine's electron-withdrawing effects alter emission spectra .
- NMR spectroscopy : The iodine atom's inductive effect shifts proton and carbon signals, aiding structural validation during synthesis .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Answer: Key steps include:
- Catalyst selection : Use Pd/C for hydrogenation reactions to reduce 3'-azido intermediates to amines without dehalogenation .
- Phosphorylation protocols : For triphosphate derivatives (e.g., this compound-5’-triphosphate), employ POCl3/triazole methods under anhydrous conditions to minimize hydrolysis .
- Purity validation : Combine HPLC with mass spectrometry to confirm product integrity, especially for nucleotides used in enzymatic assays .
- Note : Detailed synthetic procedures should be documented in supplementary materials to adhere to reproducibility standards .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in binding affinity data for this compound-protein interactions?
- Answer: Discrepancies often arise from:
- pH-dependent effects : The pKa of this compound’s N-3 (7.7 vs. 9.7 for ribothymidine) alters protonation states under physiological conditions, impacting binding. Use buffer systems mimicking in vivo pH (e.g., phosphate buffer at pH 7.4) to standardize assays .
- Multi-spectroscopic validation : Combine isothermal titration calorimetry (ITC) with circular dichroism (CD) to distinguish thermodynamic contributions (e.g., entropy vs. enthalpy) from structural changes .
- Molecular docking : Compare iodine’s steric and electronic effects with methyl or bromo analogs to clarify substituent-specific binding modes .
Q. How can this compound be leveraged to study RNA folding and intermolecular interactions?
- Answer: Advanced applications include:
- Photoactivated cross-linking : this compound’s iodine atom enables UV-induced cross-linking in RNA-RNA or RNA-protein complexes. Use 302 nm UV light to trigger covalent bond formation without damaging unmodified nucleotides .
- Single-molecule FRET : Incorporate this compound at specific positions to exploit iodine’s heavy atom effect for enhanced fluorescence quenching in folding studies .
- Challenge : Ensure site-specific incorporation using T7 RNA polymerase and modified triphosphates (e.g., this compound triphosphate) to avoid nonspecific labeling .
Q. What are the limitations of using this compound in in vitro biological assays, and how can they be mitigated?
- Answer: Key limitations and solutions:
- Cytotoxicity : High concentrations of iodinated nucleosides may impair cell viability. Perform dose-response curves in neuroblastoma or transfected cell lines (e.g., SH-SY5Y) to identify safe thresholds .
- Metabolic instability : Use phosphorothioate-modified triphosphates to resist phosphatase degradation in prolonged assays .
- Artifacts in imaging : Iodine’s electron density can interfere with cryo-EM or X-ray crystallography. Validate structures with iodine-free controls .
Methodological Best Practices
Q. How should researchers design studies to investigate this compound’s role in nucleotide analog development?
- Answer: Follow a tiered approach:
In silico screening : Use docking software (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., viral polymerases).
In vitro kinetics : Measure IC50 values against viral polymerases using radiolabeled triphosphates (e.g., [α-32P]-5-Iodouridine-TP) .
In vivo models : Test efficacy in P2Y receptor-transfected cell lines to assess signaling modulation .
- Data Reporting : Adhere to journal guidelines for supplementary data, including raw kinetic curves and crystallographic parameters .
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s effect on RNA stability?
- Answer: Variations arise from:
- Sequence context : Iodine’s destabilizing effect in AU-rich regions vs. stabilizing effects in GC-rich motifs. Use thermal denaturation assays (Tm measurements) with controlled sequence designs .
- Experimental conditions : Phosphate buffer concentration and Mg²⁺ levels impact RNA stability. Standardize buffer conditions across replicates .
- Resolution : Perform meta-analysis comparing studies with similar experimental parameters (e.g., ionic strength, pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
